molecular formula C12H10OS B1597118 4-Phenoxythiophenol CAS No. 38778-05-1

4-Phenoxythiophenol

Cat. No. B1597118
CAS RN: 38778-05-1
M. Wt: 202.27 g/mol
InChI Key: VUFOTXYLUWEYFC-UHFFFAOYSA-N
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Description

4-Phenoxythiophenol (4-PTP) is an organic compound belonging to the family of thiophenols. It is a colorless solid that is soluble in polar organic solvents and has a low melting point. It has been widely used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and other industrial chemicals. 4-PTP has also been used in the field of scientific research, particularly in the study of its biochemical and physiological effects.

Scientific Research Applications

1. Environmental and Wastewater Treatment

The degradation of phenolic compounds, such as 4-chlorophenol, is crucial in various industries due to their environmental impact. Technologies like UV and MnO2 for peroxymonosulfate (PMS) activation have been explored for effective degradation of these compounds in aquatic environments. This process demonstrates potential for treating industrial wastewater, highlighting the relevance of 4-phenoxythiophenol and similar compounds in environmental applications (Eslami, Hashemi, & Ghanbari, 2018).

2. Photocatalysis and Energy Conversion

Phenothiazine derivatives, including those with linkers such as thiophene, have been utilized in dye-sensitized solar cells. Their performance in converting solar energy to electricity has been a subject of study, indicating the potential of thiophene-based compounds in renewable energy technologies (Se Hun Kim et al., 2011).

3. Advanced Material Synthesis

Synthesis of novel materials, particularly polymers containing thiophene units, has been a significant area of research. These materials exhibit unique properties, such as electrical conductivity and fluorescence, making them valuable in various technological applications (Kaya & Aydın, 2012).

4. Analytical and Sensor Applications

Modified electrodes incorporating thiophene derivatives have been developed for the detection of phenolic compounds. These electrodes, used in flow injection amperometry, demonstrate high sensitivity and stability, suggesting the potential use of 4-phenoxythiophenol related compounds in analytical and environmental sensing applications (Negash, Alemu, & Tessema, 2014).

properties

IUPAC Name

4-phenoxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS/c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFOTXYLUWEYFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375126
Record name 4-Phenoxythiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenoxythiophenol

CAS RN

38778-05-1
Record name 4-Phenoxythiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 38778-05-1
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of sodium thiomethoxide (25 g) and 4-bromodiphenyl ether (25 g) in N,N-dimethylformamide (DMF) (150 ml) was refluxed overnight. The mixture was cooled and added to dilute aqueous sodium hydroxide. The water layer was washed with ether to remove by-products and acidified with hydrochloric acid. The product, 4-(phenoxy)thiophenol, was extracted with ether, and the ether layer dried and evaporated to give 4-(phenoxy)thiophenol (19-20 g) as a red oil. This material can be used without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
DP Becker, G DeCrescenzo, J Freskos… - Bioorganic & medicinal …, 2001 - Elsevier
… Alkylation of this azlactone with methylene diiodide gave iodomethyl azlactone 13, and displacement of the iodide with 4-phenoxythiophenol and subsequent oxidation with …
Number of citations: 31 www.sciencedirect.com
S Brown, MM Bernardo, ZH Li, LP Kotra… - Journal of the …, 2000 - ACS Publications
… 4-Phenoxythiophenol 10 was prepared from the commercially available 4-phenoxyphenol 7 via a three-step procedure described by Newman and Karnes for a related system. …
Number of citations: 252 pubs.acs.org
DP Becker, TE Barta, L Bedell, G DeCrescenzo… - Bioorganic & medicinal …, 2001 - Elsevier
… The Michael acceptor methyl-2-acetamidoacrylate (Scheme 1, Scheme 2) was reacted with 4-methoxythiophenol (XR 1 =OMe) or 4-phenoxythiophenol, which was prepared via …
Number of citations: 44 www.sciencedirect.com
T Sundermann, J Fabian, W Hanekamp… - Bioorganic & Medicinal …, 2015 - Elsevier
… Opening of the epoxide ring of the allyl ester of 1-(oxiran-2-ylmethyl)indole-5-carboxylic acid (6) with 4-phenoxythiophenol under solvent free conditions afforded the hydroxy …
Number of citations: 8 www.sciencedirect.com
RP Verma, S Kapur, O Barberena… - Chemical research in …, 2003 - ACS Publications
… Figure 2 Bulk and geometry of thiophenol as compared with 4-phenoxythiophenol. … Figure 2 Bulk and geometry of thiophenol as compared with 4-phenoxythiophenol. …
Number of citations: 24 pubs.acs.org
J Schwarzkopf, T Sundermann, M Arnsmann… - Medicinal Chemistry …, 2014 - Springer
… First, the tosyl group of this compound was substituted by reaction with 4-phenoxythiophenol. The tert-butoxycarbonyl (BOC) protection group of obtained thioether 37 was removed and …
Number of citations: 6 link.springer.com
SH Szajnman, W Yan, BN Bailey… - Journal of medicinal …, 2000 - ACS Publications
As a part of our project directed at the search of new chemotherapeutic agents against American trypanosomiasis (Chagas' disease), several drugs possessing the 4-phenoxyphenoxy …
Number of citations: 96 pubs.acs.org
DP Becker, CI Villamil, TE Barta, LJ Bedell… - Journal of medicinal …, 2005 - ACS Publications
… Alkylation of 4-phenoxythiophenol with tert-butyl bromoacetate and oxidation of the resulting sulfide gave the sulfone 14. Dialkylation with methyl iodide and sodium hydride gave the …
Number of citations: 74 pubs.acs.org
S Mobashery, WAYNE STATE UNIV DETROIT MI - 1998 - apps.dtic.mil
… 4-Phenoxythiophenol 10 was prepared from the commercially available 4-phenoxyphenol 7 via a three-step procedure. Subsequent alkylation of 10 with allyl bromide, 4-bromo-l-…
Number of citations: 4 apps.dtic.mil
RA Fridman, WAYNE STATE UNIV DETROIT MI - 2001., 2001 - apps.dtic.mil
… 4-Phenoxythiophenol 10 was prepared from the commercially available 4-phenoxyphenol 7 via a three-step procedure described by Newman and Kames for a related system." …
Number of citations: 3 apps.dtic.mil

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